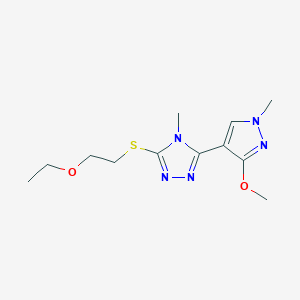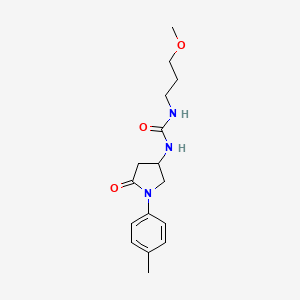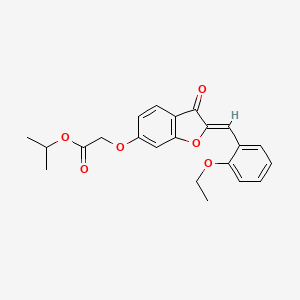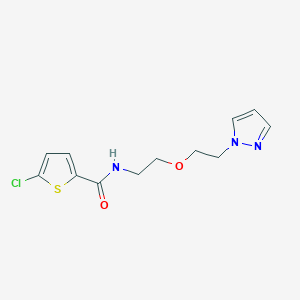![molecular formula C14H14N2O3 B2515038 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 58112-61-1](/img/structure/B2515038.png)
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MPPA and has a molecular weight of 309.34 g/mol.
Aplicaciones Científicas De Investigación
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been studied extensively for its potential applications in various fields of science. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and reducing oxidative stress. The compound has also been shown to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. The compound has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable and can be stored for long periods of time. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and to determine the optimal dosage and administration route. Other potential future directions include studying the compound's effects on other diseases, such as cancer and autoimmune disorders, and investigating its potential use as a dietary supplement.
Conclusion:
In conclusion, 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a chemical compound that has potential applications in various fields of science. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and has been studied for its potential use in treating neurodegenerative diseases. While the mechanism of action is not fully understood, there is a great deal of interest in further research on this compound.
Métodos De Síntesis
The synthesis of 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of glacial acetic acid. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final product. The synthesis method has been optimized to produce high yields of pure product.
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)12-6-7-13(17)16(15-12)9-8-14(18)19/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIEBOUXLZJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)
![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

![[1-(3,4-Dimethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2514967.png)



![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)

